molecular formula C18H22N2O2 B2509333 N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide CAS No. 799264-69-0

N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide

Cat. No. B2509333
CAS RN: 799264-69-0
M. Wt: 298.386
InChI Key: XYOPBVZUDQXRRU-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide is a compound that appears to be related to various indole derivatives synthesized for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of similar indole-based acetamides are discussed, which can provide insights into the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of indole-based acetamides typically involves multi-step reactions starting from indole or its derivatives. For instance, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for EGFR kinase inhibitors, involves acetylation, ethylation, reduction, and thermal cyclization steps . Similarly, the synthesis of N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide and related compounds involves nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole-based acetamides is characterized by the presence of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The indole ring can be functionalized at various positions to yield a wide range of derivatives with different properties. For example, the antioxidant activity of indole derivatives is influenced by the substitution pattern on the phenyl ring . The molecular structure of this compound would include a cyclopentyl group and an ethyl group attached to the indole ring, which could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole-based acetamides can participate in various chemical reactions, including nucleophilic substitution , cyclization , and condensation . The functional groups present on the indole ring, such as the formyl group in the case of this compound, can influence the reactivity and the type of chemical reactions the compound can undergo. These reactions are crucial for the modification of the compound and for the synthesis of more complex molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-based acetamides are determined by their molecular structure. Factors such as solubility, melting point, and stability can be influenced by the nature and position of substituents on the indole ring. For example, the introduction of halogens on the phenyl ring of indole derivatives has been shown to enhance antioxidant activity . The presence of a cyclopentyl group in this compound would likely affect its lipophilicity and could potentially impact its pharmacokinetic properties if the compound were to be used as a drug.

Scientific Research Applications

  • Synthesis of Melatonin Analogues : N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide and its analogues are used in the synthesis of new melatonin analogues. These compounds are synthesized through palladium-catalyzed reactions starting from indole or 7-azaindole, utilizing [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium as a catalyst (Guillard, Larraya, & Viaud-Massuard, 2003).

  • Antiplasmodial Properties : Novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides exhibit potential in vitro antiplasmodial properties. These compounds are theorized to act against the plasmodial parasite by inhibiting lactate dehydrogenase, thus hindering the entry of lactate and causing an inhibitory effect (Mphahlele, Mmonwa, & Choong, 2017).

  • Heterocyclization Reactions : The compound is involved in heterocyclization reactions, particularly in the oxidation of N-[2-(cyclopent-1-enyl)phenyl]acetamides with hydrogen peroxide, leading to the formation of various cyclic compounds (Gataullin, Nasyrov, Shitikova, Spirikhin, & Abdrakhmanov, 2001).

  • Stereoselective Synthesis : It is used in the stereoselective synthesis of fused 3a-aryloctahydroindoles, which are important in the synthesis of various natural products and pharmaceutical compounds (Saito, Matsuo, & Ishibashi, 2007).

  • Isolation from Natural Sources : This compound or its derivatives are isolated from natural sources like endophytic fungi and marine bacteria, indicating its presence in various ecosystems and potential for bioactive properties (Li, Ding, Groth, Menzel, Peschel, Voigt, Deng, Sattler, & Lin, 2008).

properties

IUPAC Name

N-cyclopentyl-2-(7-ethyl-3-formylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-13-6-5-9-16-14(12-21)10-20(18(13)16)11-17(22)19-15-7-3-4-8-15/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOPBVZUDQXRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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